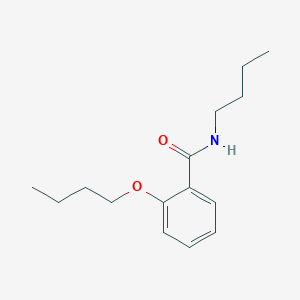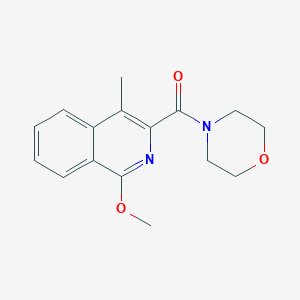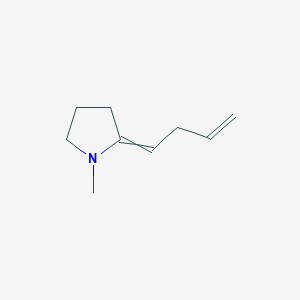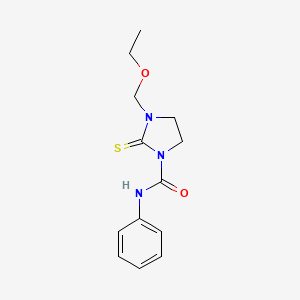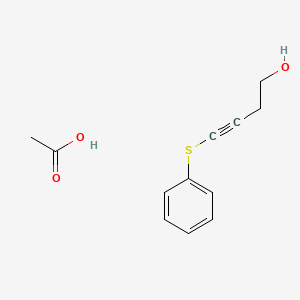
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol is an organic compound that combines the properties of acetic acid and a phenylsulfanyl-substituted butynol This compound is of interest due to its unique structure, which includes a carboxylic acid group, a phenylsulfanyl group, and an alkyne group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylsulfanylbut-3-yn-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of 4-phenylsulfanylbut-3-yn-1-ol, which can be synthesized through the reaction of phenylthiol with 4-chlorobut-2-yne under basic conditions. The resulting product is then subjected to acetic acidification to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反应分析
Types of Reactions
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;4-phenylsulfanylbut-3-yn-1-ol involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenylsulfanyl and alkyne groups can participate in various chemical reactions. These interactions can modulate biological pathways and exert therapeutic effects.
相似化合物的比较
Similar Compounds
4-Phenylsulfanylbut-3-yn-1-ol: Lacks the acetic acid moiety but shares similar reactivity.
Phenylthiol: Contains the phenylsulfanyl group but lacks the alkyne and hydroxyl groups.
Acetic acid: Contains the carboxylic acid group but lacks the phenylsulfanyl and alkyne groups.
Uniqueness
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenylsulfanyl group enhances its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
88695-33-4 |
|---|---|
分子式 |
C12H14O3S |
分子量 |
238.30 g/mol |
IUPAC 名称 |
acetic acid;4-phenylsulfanylbut-3-yn-1-ol |
InChI |
InChI=1S/C10H10OS.C2H4O2/c11-8-4-5-9-12-10-6-2-1-3-7-10;1-2(3)4/h1-3,6-7,11H,4,8H2;1H3,(H,3,4) |
InChI 键 |
TVLVITLXZKWCHU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=C(C=C1)SC#CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
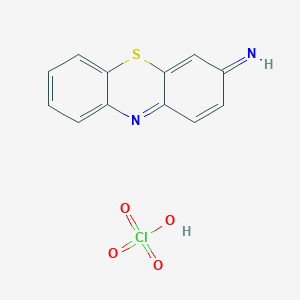
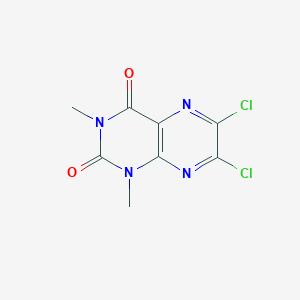
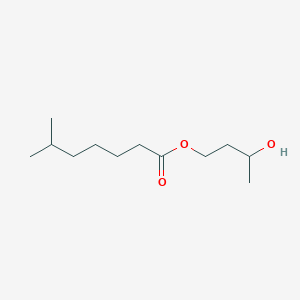

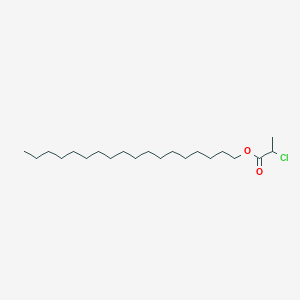
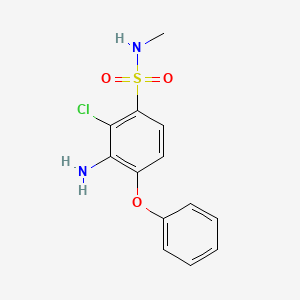
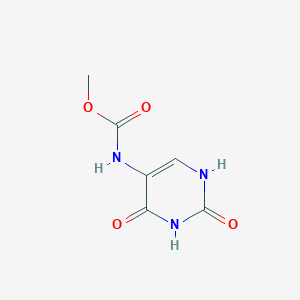
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
